molecular formula C22H46O2Si B12637045 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one CAS No. 918876-18-3

16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one

Cat. No.: B12637045
CAS No.: 918876-18-3
M. Wt: 370.7 g/mol
InChI Key: QAAHBAHFRFQUFA-UHFFFAOYSA-N
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Description

16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. The tert-butyl(dimethyl)silyl group is particularly favored for its high hydrolytic stability, making it a valuable tool in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole or pyridine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as NMR spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, aldehydes, or carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions at that site. The stability of the silyl ether is attributed to the strong Si-O bond and the steric hindrance provided by the tert-butyl and dimethyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one stands out due to its optimal balance of stability and ease of removal. The tert-butyl(dimethyl)silyl group offers high hydrolytic stability, making it suitable for a wide range of reactions and conditions. Additionally, the mild conditions required for its removal make it a versatile and valuable protecting group in organic synthesis .

Properties

CAS No.

918876-18-3

Molecular Formula

C22H46O2Si

Molecular Weight

370.7 g/mol

IUPAC Name

16-[tert-butyl(dimethyl)silyl]oxyhexadecan-2-one

InChI

InChI=1S/C22H46O2Si/c1-21(23)19-17-15-13-11-9-7-8-10-12-14-16-18-20-24-25(5,6)22(2,3)4/h7-20H2,1-6H3

InChI Key

QAAHBAHFRFQUFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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